5(6)-CFDA N-succinimidyl ester
Overview
Description
5(6)-CFDA N-succinimidyl ester is a fluorescent dye commonly used in biological research. It is an amine-reactive compound that can label proteins, peptides, and other molecules containing primary or secondary amines. This compound is particularly valued for its ability to passively diffuse into cells, where it is hydrolyzed by intracellular esterases to yield a highly fluorescent product.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(6)-CFDA N-succinimidyl ester typically involves the reaction of 5(6)-carboxyfluorescein with succinic anhydride to form the diacetate intermediate. This intermediate is then reacted with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide to yield the final succinimidyl ester product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity of the final product. The compound is typically purified using chromatography techniques and characterized by spectroscopic methods to confirm its structure and purity .
Chemical Reactions Analysis
Types of Reactions
5(6)-CFDA N-succinimidyl ester primarily undergoes hydrolysis and amide bond formation reactions. The hydrolysis of the diacetate groups by intracellular esterases converts the compound into a fluorescent form. The succinimidyl ester group reacts with primary or secondary amines to form stable amide bonds .
Common Reagents and Conditions
Hydrolysis: Intracellular esterases in a physiological environment (pH 7.4).
Amide Bond Formation: Primary or secondary amines, typically in a buffered aqueous solution at pH 7.5-8.5.
Major Products
Hydrolysis: 5(6)-Carboxyfluorescein.
Amide Bond Formation: Fluorescently labeled proteins, peptides, or other amine-containing molecules.
Scientific Research Applications
5(6)-CFDA N-succinimidyl ester is widely used in various fields of scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction kinetics.
Biology: Employed in cell viability assays, cell tracking, and studying intracellular processes.
Medicine: Utilized in diagnostic assays, imaging techniques, and drug delivery studies.
Industry: Applied in the development of biosensors and fluorescent labeling of biomolecules for quality control and research purposes
Mechanism of Action
The mechanism of action of 5(6)-CFDA N-succinimidyl ester involves its passive diffusion into cells, where intracellular esterases hydrolyze the diacetate groups, converting the compound into a fluorescent form. The succinimidyl ester group reacts with primary or secondary amines on proteins or other molecules, forming stable amide bonds. This labeling allows for the visualization and tracking of the labeled molecules within biological systems .
Comparison with Similar Compounds
5(6)-CFDA N-succinimidyl ester is unique due to its high fluorescence intensity and stability. Similar compounds include:
5(6)-Carboxytetramethylrhodamine succinimidyl ester: Another fluorescent dye with similar amine-reactive properties but different spectral characteristics.
5(6)-Carboxynaphthofluorescein diacetate succinimidyl ester: A compound with similar applications but different fluorescence properties.
6-Maleimidohexanoic acid N-hydroxysuccinimide ester: Used for labeling thiol groups instead of amines
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate;(2,5-dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C29H19NO11/c1-14(31)37-17-4-7-21-23(12-17)39-24-13-18(38-15(2)32)5-8-22(24)29(21)20-6-3-16(11-19(20)28(36)40-29)27(35)41-30-25(33)9-10-26(30)34;1-14(31)37-17-4-7-20-23(12-17)39-24-13-18(38-15(2)32)5-8-21(24)29(20)22-11-16(3-6-19(22)28(36)40-29)27(35)41-30-25(33)9-10-26(30)34/h2*3-8,11-13H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFDYQHOQDFMOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)OC(=O)C.CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H38N2O22 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1114.9 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150347-59-4 | |
Record name | 5(6)-Carboxyfluorescein diacetate N-hydroxysuccinimide ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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